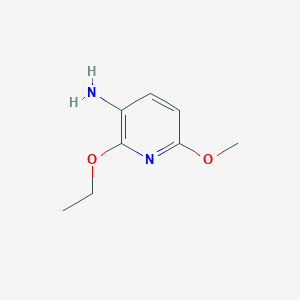

2-ethoxy-6-methoxy-3-Pyridinamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-ethoxy-6-methoxypyridin-3-amine |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8-6(9)4-5-7(10-8)11-2/h4-5H,3,9H2,1-2H3 |

InChI Key |

AJLQDKVCTQZNHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=N1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 6 Methoxy 3 Pyridinamine and Its Analogues

Established Synthetic Routes to 2-ethoxy-6-methoxy-3-Pyridinamine

Established routes to this compound typically rely on a multi-step process starting from readily available pyridine (B92270) precursors. These methods involve classic reactions such as nitration, nucleophilic aromatic substitution (SNAr) for the introduction of alkoxy groups, and the reduction of a nitro group to form the final amine. A common and logical starting material for this synthesis is 2,6-dichloropyridine (B45657). google.com

Amination Strategies for Pyridine Ring Systems

The final step in the synthesis of this compound is the formation of the amino group at the C-3 position. This is most commonly achieved through the reduction of a nitro group precursor, 2-ethoxy-6-methoxy-3-nitropyridine.

Reduction of Nitro Groups: The conversion of a nitro group to a primary amine is a robust and widely used transformation. For the analogous synthesis of 2,3-diamino-6-methoxypyridine, a metal reducing agent like stannous chloride dihydrate in an aqueous acidic medium is employed. google.com Other common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or using other metals like iron or zinc in acidic conditions. The choice of reducing agent can be critical to avoid side reactions, especially when other functional groups are present.

Direct Amination via Nucleophilic Aromatic Substitution (SNAr): While not the primary route to the 3-amino group in this specific target molecule, direct amination is a key strategy for introducing amino groups onto activated pyridine rings. For instance, the synthesis of the precursor 2-amino-6-chloro-3-nitropyridine (B151482) involves the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883). google.com In this reaction, one of the chlorine atoms is displaced by an amino group from ammonia (B1221849). The reaction's regioselectivity is governed by the electronic effects of the ring nitrogen and the activating nitro group. stackexchange.com

Etherification Approaches for Pyridinic Oxygen Functions

The introduction of the methoxy (B1213986) and ethoxy groups onto the pyridine ring is a critical part of the synthesis, achieved via nucleophilic aromatic substitution where halide leaving groups are displaced by alkoxides.

Williamson-type Ether Synthesis (SNAr): The most common approach involves reacting a chloropyridine intermediate with the desired sodium alkoxide (sodium methoxide (B1231860) or sodium ethoxide) in a suitable solvent like methanol (B129727) or ethanol (B145695). google.comchemicalbook.com For example, the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved by reacting 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol. google.comchemicalbook.com The strong electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atoms towards nucleophilic attack. The reaction is typically performed at temperatures ranging from 15°C to 30°C. chemicalbook.com A similar reaction with sodium ethoxide would be used to introduce the ethoxy substituent.

Step-by-Step Synthesis from Precursor Molecules

A plausible and established synthetic pathway to this compound can be constructed based on methodologies reported for structurally related compounds. google.com The synthesis originates from 2,6-dichloropyridine.

Step 1: Nitration of 2,6-Dichloropyridine The first step involves the nitration of 2,6-dichloropyridine to introduce a nitro group at the C-3 position, yielding 2,6-dichloro-3-nitropyridine. chemicalbook.comsigmaaldrich.comtcichemicals.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid or oleum. google.comgoogle.com The reaction requires heating, for instance at 100–105°C, to proceed to completion. google.com

Step 2: Sequential Etherification The two chlorine atoms of 2,6-dichloro-3-nitropyridine are sequentially replaced by methoxy and ethoxy groups. The order of these steps can be varied.

Route A (Methoxylation first): 2,6-dichloro-3-nitropyridine is treated with one equivalent of sodium methoxide in methanol. This selectively replaces one chlorine to yield primarily 2-chloro-6-methoxy-3-nitropyridine. guidechem.com The subsequent reaction with sodium ethoxide in ethanol displaces the remaining chlorine to form 2-ethoxy-6-methoxy-3-nitropyridine.

Route B (Ethoxylation first): Alternatively, treatment with sodium ethoxide first would yield 2-chloro-6-ethoxy-3-nitropyridine, which would then be reacted with sodium methoxide.

The regioselectivity of the first substitution is a critical consideration in this sequence. stackexchange.comresearchgate.net

Step 3: Reduction of the Nitro Group The final step is the reduction of the 3-nitro group of the 2-ethoxy-6-methoxy-3-nitropyridine intermediate to the desired 3-amino group. This is accomplished using standard reducing agents, such as stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium or through catalytic hydrogenation, to yield the final product, this compound. google.com

Table 1: Proposed Synthesis Steps and Conditions

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃, 100-105°C | 2,6-Dichloro-3-nitropyridine |

| 2a | 2,6-Dichloro-3-nitropyridine | Sodium methoxide, Methanol | 2-Chloro-6-methoxy-3-nitropyridine |

| 2b | 2-Chloro-6-methoxy-3-nitropyridine | Sodium ethoxide, Ethanol | 2-Ethoxy-6-methoxy-3-nitropyridine |

| 3 | 2-Ethoxy-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, HCl (aq) or H₂/Pd-C | This compound |

Novel and Advanced Synthetic Approaches

While the established routes are reliable, modern synthetic chemistry focuses on improving efficiency, selectivity, and sustainability. Novel approaches aim to enhance control over substitution patterns and incorporate principles of green chemistry.

Chemo- and Regioselective Synthesis

Achieving specific substitution patterns on a polysubstituted pyridine ring is a significant challenge. The inherent reactivity of the pyridine ring, combined with the directing effects of multiple substituents, can lead to mixtures of isomers.

Modern synthetic methods offer greater control. For instance, directed ortho-metalation (DoM) strategies, although not directly reported for this molecule, provide a conceptual framework for achieving high regioselectivity. Furthermore, the development of directed SNAr reactions, where a directing group on the substrate guides the nucleophile to a specific position, represents a powerful tool for overcoming selectivity issues. rsc.org The choice of solvent and the nature of the nucleophile and leaving group can also be finely tuned to favor the formation of a specific regioisomer, sometimes switching selectivity from one position to another. researchgate.net For complex targets, multi-component reactions, where several reactants combine in a one-pot synthesis, can provide rapid access to highly functionalized pyridines. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to reduce the environmental impact of chemical processes. The principles of green chemistry can be applied to the synthesis of this compound to make it more sustainable.

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times, increase yields, and minimize side-product formation in the synthesis of pyridine derivatives. stackexchange.com

Catalysis: The use of efficient catalysts, particularly in the reduction and etherification steps, can reduce the need for stoichiometric reagents that generate large amounts of waste. For example, developing catalytic C-O cross-coupling methods could replace the traditional use of stoichiometric sodium alkoxides.

Safer Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis. stackexchange.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. Multi-component reactions are particularly advantageous in this regard, as they can construct complex molecules like pyridine derivatives in a single, highly atom-economical step. nih.gov

While specific green routes for this compound are not extensively documented, the application of these general principles holds the potential to develop more efficient and environmentally benign syntheses.

Catalytic Methods in Pyridine Functionalization Relevant to this compound

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools for the functionalization of pyridine rings. The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds and is directly applicable to the synthesis of this compound and its analogues. wikipedia.org

In a scenario where a 3-halo-2-ethoxy-6-methoxypyridine is synthesized, the Buchwald-Hartwig amination can be employed to introduce the amino group. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction. A variety of phosphine ligands, including those with bulky and electron-rich substituents, have been developed to facilitate the coupling of a wide range of amines with aryl halides. wikipedia.orgcapes.gov.br

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Formation of a palladium-amido complex.

Reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

The reaction conditions, including the choice of solvent, base, and temperature, need to be carefully optimized for each specific substrate to achieve high yields.

| Catalytic Method | Description | Key Reagents | Relevance to Synthesis |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction for C-N bond formation. | Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, K3PO4) | Introduction of the amino group at the 3-position of a 3-halo-2-ethoxy-6-methoxypyridine precursor. |

| Catalytic Reduction | Reduction of a nitro group to an amino group. | Palladium on carbon (Pd/C), Platinum oxide (PtO2), Raney Nickel | Final step in the synthesis, converting 2-ethoxy-6-methoxy-3-nitropyridine to the target amine. |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and for predicting and controlling the formation of byproducts.

Mechanistic Pathways of Key Bond Formations

The key bond formations in the proposed synthetic route are the C-O bonds of the ether linkages and the C-N bond of the amino group.

C-O Bond Formation (Nucleophilic Aromatic Substitution): The introduction of the methoxy and ethoxy groups proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the alkoxide (methoxide or ethoxide) acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring bearing a leaving group (in this case, a chlorine atom). The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, such as the nitro group in the ethoxylation step.

C-N Bond Formation (Buchwald-Hartwig Amination): As discussed previously, the formation of the C-N bond via Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The specific ligand used plays a critical role in facilitating each step of the cycle.

Role of Intermediates and Transition States

Meisenheimer Complex in SNAr: In the nucleophilic aromatic substitution reactions, a key intermediate is the Meisenheimer complex. This is a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The rate-determining step of the SNAr reaction is typically the formation of this intermediate.

Palladium Intermediates in Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination involves several palladium intermediates. These include the initial Pd(0) species, the oxidative addition product (a Pd(II) complex), the palladium-amido complex, and the final reductive elimination product. The structure and stability of these intermediates are influenced by the nature of the phosphine ligand, the aryl halide, and the amine.

Kinetic and Thermodynamic Considerations in Reaction Optimization

The outcome of the synthetic steps can be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. Reaction conditions such as temperature and reaction time can be adjusted to favor one over the other. For instance, in the selective monomethoxylation of 2,6-dichloropyridine, lower temperatures and shorter reaction times might favor the formation of the mono-substituted product (kinetic control), while higher temperatures could lead to the formation of the more stable di-substituted product (thermodynamic control).

| Reaction Step | Controlling Factors | Kinetic Product | Thermodynamic Product |

| Monomethoxylation of 2,6-Dichloropyridine | Temperature, Reaction Time, Stoichiometry of Sodium Methoxide | 2-chloro-6-methoxypyridine | 2,6-dimethoxypyridine |

| Nitration of 2-chloro-6-methoxypyridine | Temperature, Nitrating Agent Concentration | - | 3-nitro and 5-nitro isomers (relative stability depends on substitution) |

By carefully considering these synthetic and mechanistic aspects, a robust and efficient synthesis of this compound can be developed.

Chemical Reactivity and Transformations of 2 Ethoxy 6 Methoxy 3 Pyridinamine

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety in 2-ethoxy-6-methoxy-3-pyridinamine is the primary site for a variety of chemical transformations. The presence of the amino group, a strong activating group, and the two alkoxy groups, also electron-donating, significantly influences the reactivity of the pyridine (B92270) ring towards electrophiles and the nucleophilic character of the exocyclic amino group.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the strongly activating amino group at the 3-position and the two alkoxy groups at the 2- and 6-positions is expected to enhance the electron density of the pyridine ring, thereby facilitating EAS reactions.

The directing effect of the substituents is crucial in determining the position of electrophilic attack. The amino group at C-3 is a powerful ortho- and para-directing group. The alkoxy groups at C-2 and C-6 are also ortho- and para-directing. In this specific substitution pattern, the positions ortho and para to the amino group are C-2, C-4, and C-5. The positions ortho and para to the C-2 ethoxy group are C-3 and C-4, and for the C-6 methoxy (B1213986) group, they are C-5. The confluence of these directing effects would strongly favor electrophilic attack at the C-4 and C-5 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high activation of the ring by the amino and alkoxy groups, these reactions are expected to proceed under milder conditions than those typically required for unsubstituted pyridine. However, the basicity of the amino group and the pyridine nitrogen can lead to complications, such as reaction with the acidic catalysts often employed in these transformations. To circumvent this, protection of the amino group, for instance by acylation to form an amide, is a common strategy. This approach also modulates the activating and directing effects of the substituent.

| Reaction Type | Expected Major Products | Reaction Conditions |

| Nitration | 4-Nitro-2-ethoxy-6-methoxy-3-pyridinamine and/or 5-Nitro-2-ethoxy-6-methoxy-3-pyridinamine | HNO₃/H₂SO₄ (potentially under mild conditions) |

| Bromination | 4-Bromo-2-ethoxy-6-methoxy-3-pyridinamine and/or 5-Bromo-2-ethoxy-6-methoxy-3-pyridinamine | Br₂ in a suitable solvent (e.g., acetic acid) |

| Acylation | Friedel-Crafts acylation is generally difficult on pyridines, even when activated. | Not typically successful |

The primary amino group at the 3-position of this compound is a potent nucleophile. This nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles. The electron-donating alkoxy groups at the flanking positions (C-2 and C-6) are likely to further enhance the nucleophilic character of the amino group through resonance effects.

Typical nucleophilic reactions of the amino group include alkylation, acylation, and condensation with carbonyl compounds to form imines (Schiff bases). These reactions provide a versatile platform for the synthesis of a diverse array of derivatives with modified properties. For instance, reaction with alkyl halides would yield secondary and potentially tertiary amines, while reaction with acyl chlorides or anhydrides would produce the corresponding amides.

The derivatization of the amino group in this compound is a key strategy for the synthesis of new chemical entities. A variety of reagents can be employed to modify the amino group, leading to compounds with altered biological activity, solubility, or other physicochemical properties.

One common derivatization is the formation of amides, which can be achieved by reacting the aminopyridine with acyl chlorides or carboxylic anhydrides. For example, reaction with acetyl chloride would yield N-(2-ethoxy-6-methoxy-pyridin-3-yl)acetamide. Another important class of derivatives is ureas and thioureas, formed by the reaction with isocyanates and isothiocyanates, respectively. Sulfonamides can also be prepared by reacting the amino group with sulfonyl chlorides.

Furthermore, the amino group can be a handle for more complex molecular constructions through reactions such as diazotization followed by Sandmeyer or related reactions, although the stability of the resulting diazonium salt would be a critical factor.

| Derivatization Reagent | Product Type | Example Product |

| Acyl Chloride (e.g., Acetyl chloride) | Amide | N-(2-ethoxy-6-methoxy-pyridin-3-yl)acetamide |

| Isocyanate (e.g., Phenyl isocyanate) | Urea | 1-(2-ethoxy-6-methoxy-pyridin-3-yl)-3-phenylurea |

| Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | Sulfonamide | N-(2-ethoxy-6-methoxy-pyridin-3-yl)benzenesulfonamide |

2 Ethoxy 6 Methoxy 3 Pyridinamine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocycles

The strategic placement of amino and alkoxy groups on the pyridine (B92270) core of 2-ethoxy-6-methoxy-3-pyridinamine makes it an ideal starting material for the construction of more elaborate heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the alkoxy groups can influence the reactivity of the pyridine ring and provide sites for further modification.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbohrium.com The inherent functionality of aminopyridines makes them excellent candidates for MCRs. While specific studies on this compound in MCRs are not extensively documented, the reactivity of analogous aminopyridine derivatives provides a strong indication of its potential. For instance, 2-aminopyridine (B139424) and its derivatives are known to participate in MCRs to produce a variety of fused heterocyclic compounds. nih.gov One notable example is the synthesis of imidazo[1,2-a]pyridine-containing polymers through a Groebke-Blackburn-Bienaymé (GBB) three-component polymerization of diisocyanides, dialdehydes, and 2-aminopyridine. acs.org This reaction proceeds with high efficiency and allows for the facile synthesis of polymers with unique photophysical properties. acs.org

Another relevant example is the one-pot, four-component synthesis of 6-alkoxy-2-amino-3,5-dicyanopyridines from an aldehyde, malononitrile, and an alcohol, demonstrating the utility of alkoxy-substituted aminopyridines in generating highly functionalized heterocyclic systems. researchgate.net Given its structure, this compound could be expected to undergo similar transformations, leading to novel and complex heterocyclic scaffolds.

Table 1: Examples of Multi-Component Reactions with Aminopyridine Analogs

| Reactants | Product | Reaction Type | Reference |

|---|---|---|---|

| Diisocyanides, Dialdehydes, 2-Aminopyridine | Imidazo[1,2-a]pyridine-containing polymers | Groebke-Blackburn-Bienaymé (GBB) Polymerization | acs.org |

| Aldehyde, Malononitrile, Alcohol, K2CO3 | 6-Alkoxy-2-amino-3,5-dicyanopyridines | One-pot, four-component reaction | researchgate.net |

Polycyclic aromatic compounds (PACs) are an important class of molecules with applications in materials science and electronics. The synthesis of PACs often involves the annulation of aromatic rings. Substituted pyridinamines can serve as building blocks in these synthetic strategies. A palladium-catalyzed [3+3] annulation method has been reported for the synthesis of polycyclic aromatic hydrocarbons from two smaller aromatic fragments. rsc.org This methodology could potentially be adapted for the use of pyridinamine derivatives to create nitrogen-containing PACs.

Furthermore, ring transformation reactions of highly functionalized pyridones offer another pathway to aromatic compounds. For example, dinitropyridone, which can be synthesized from pyridine, undergoes ring transformation with 1,3-dicarbonyl compounds to yield 4-nitrophenols. nih.gov This type of transformation, where the pyridine ring acts as a synthon for a new aromatic ring, could be envisioned for derivatives of this compound, leading to the formation of substituted anilines or phenols.

Role in the Synthesis of Functional Organic Molecules

Beyond the synthesis of complex heterocycles, this compound is a valuable precursor for a variety of functional organic molecules, including ligands for coordination chemistry, scaffolds for supramolecular assemblies, and monomers for advanced polymers.

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Aminopyridine ligands have been extensively studied and are known to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net The coordination can occur through the pyridyl nitrogen, the amino group, or both, leading to monodentate, bidentate, or bridging coordination modes.

For instance, 3-aminopyridine (B143674) has been used as a co-ligand in the synthesis of mixed-metal complexes, forming polymeric chains where the aminopyridine bridges metal centers. researchgate.net Similarly, 2-amino-3-methylpyridine (B33374) has been shown to coordinate to silver(I) and copper(II) ions, forming both mononuclear and polymeric structures. mdpi.com The presence of the ethoxy and methoxy (B1213986) groups in this compound can be expected to influence the electronic properties of the ligand and the steric environment around the metal center, potentially leading to complexes with unique catalytic or photophysical properties.

Table 2: Examples of Metal Complexes with Aminopyridine Ligands

| Ligand | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| 3-Aminopyridine | Ni(II), Co(II) | Polymeric chains | researchgate.net |

| 2-Amino-3-methylpyridine | Ag(I) | Polymeric structure | mdpi.com |

| 2-Aminopyridine | Cu(II) | Mononuclear complex | google.com |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The amino group of this compound is a hydrogen bond donor, while the pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions. The ethoxy and methoxy groups can also influence the packing of the molecules in the solid state.

Studies on related molecules, such as methoxy- and ethoxy-substituted chalcones, have shown that these alkoxy groups play a crucial role in the supramolecular arrangement of the molecules in the crystal lattice. scielo.brresearchgate.net The interplay of hydrogen bonding and other intermolecular forces can lead to the formation of well-defined one-, two-, or three-dimensional architectures. The specific arrangement of functional groups in this compound suggests its potential to form predictable and robust supramolecular structures, which could be exploited in crystal engineering and materials design.

The amino group on this compound allows it to be used as a monomer in the synthesis of advanced polymer materials. For example, aminopyridines can be converted to polymerizable derivatives, such as p-aminopyridine methacrylate, which can then undergo radical polymerization to form polymers with reactive side chains. researchgate.net The resulting polymers can have interesting properties, such as antimicrobial activity. researchgate.net

Furthermore, poly(2-aminopyridine) has been synthesized through electrochemical methods, and the resulting polymer exhibits redox activity, making it suitable for applications in batteries and sensors. researchgate.net The presence of the ethoxy and methoxy substituents on the pyridine ring of this compound could be used to tune the properties of the resulting polymers, such as their solubility, thermal stability, and electronic characteristics. The use of aminopyridines in multicomponent polymerizations, as mentioned earlier, also opens up possibilities for creating novel polymer architectures with fused heterocyclic units. acs.org

Structure Activity Relationship Sar and Molecular Interaction Studies of 2 Ethoxy 6 Methoxy 3 Pyridinamine Derivatives

Design and Synthesis of 2-ethoxy-6-methoxy-3-Pyridinamine Analogues for SAR

The design of new analogues of this compound for SAR studies focuses on modifying key positions of the pyridinamine scaffold. The primary points of modification typically include the ethoxy group at position 2, the methoxy (B1213986) group at position 6, and the amine group at position 3. General synthetic strategies often involve multi-step sequences starting from commercially available pyridine (B92270) precursors.

For instance, the synthesis might begin with a di-substituted pyridine, followed by nitration and subsequent reduction to introduce the amino group. The alkoxy groups can be introduced via nucleophilic aromatic substitution reactions. The synthesis of related substituted pyridines has been documented in various studies, providing a roadmap for creating a library of analogues. eurekaselect.comnih.govnih.gov

To systematically study SAR, a library of analogues would be synthesized. Below is a hypothetical table of analogues designed to probe the importance of different substituents.

Table 1: Hypothetical Analogues of this compound for SAR Studies

| Compound ID | R1 (at position 2) | R2 (at position 6) | R3 (at position 3) | Rationale for Design |

| Parent | -OCH2CH3 (Ethoxy) | -OCH3 (Methoxy) | -NH2 (Amine) | Parent compound for baseline activity. |

| A1 | -OCH3 (Methoxy) | -OCH3 (Methoxy) | -NH2 (Amine) | To study the effect of the size of the alkoxy group at position 2. |

| A2 | -OH (Hydroxy) | -OCH3 (Methoxy) | -NH2 (Amine) | To investigate the role of hydrogen bond donation at position 2. |

| A3 | -OCH2CH3 (Ethoxy) | -OH (Hydroxy) | -NH2 (Amine) | To investigate the role of hydrogen bond donation at position 6. |

| A4 | -OCH2CH3 (Ethoxy) | -OCH3 (Methoxy) | -NHCH3 (Methylamine) | To assess the impact of N-alkylation on the amino group. |

| A5 | -OCH2CH3 (Ethoxy) | -OCH3 (Methoxy) | -NHC(O)CH3 (Acetamide) | To evaluate the effect of a bulkier, electron-withdrawing group at position 3. |

Correlation Between Structural Features and Molecular Interactions

The biological activity of a compound is directly linked to its ability to interact with a specific biological target, such as a receptor or enzyme. The structural features of the this compound analogues will dictate the nature and strength of these interactions.

The electronic and steric properties of substituents on the pyridine ring play a crucial role in determining binding affinity. Research on various pyridine derivatives has shown that the presence and position of groups like methoxy (-OCH3) and amino (-NH2) can significantly enhance biological activity. nih.gov The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor. mdma.ch

Below is a hypothetical data table illustrating potential binding affinities based on SAR principles observed in related compounds.

Table 2: Hypothetical Binding Affinity Data for Analogues

| Compound ID | Modification | Postulated Interaction Change | Hypothetical Binding Affinity (Ki, nM) |

| Parent | Baseline | - | 150 |

| A1 | Ethoxy to Methoxy | Reduced steric bulk at position 2 | 120 |

| A2 | Ethoxy to Hydroxy | Introduction of H-bond donor at position 2 | 250 |

| A3 | Methoxy to Hydroxy | Introduction of H-bond donor at position 6 | 300 |

| A4 | N-methylation | Increased steric hindrance at H-bond donor site | 450 |

| A5 | N-acetylation | Loss of H-bond donation, increased bulk | >1000 |

These hypothetical data suggest that smaller alkoxy groups might be favorable, while modifying the key hydrogen-bonding amino group is detrimental to binding affinity.

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a binding site. For the this compound scaffold, the orientation of the ethoxy and methoxy groups relative to the pyridine ring can influence how the molecule fits into a target protein. The flexibility of the ethoxy group's ethyl chain allows it to adopt various conformations, which could be important for optimal binding. mdma.ch

Computational molecular modeling can be used to predict the low-energy conformations of these analogues. The planarity of the pyridine ring system, contrasted with the flexibility of its substituents, is a key consideration in how it presents its interactive features to a biological target. mdma.ch

Theoretical Approaches in Predicting Molecular Interactions

To rationalize SAR data and guide the design of more potent compounds, computational methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For the this compound analogues, a QSAR model could be developed to predict binding affinity based on calculated molecular descriptors.

Relevant descriptors might include:

Steric parameters (e.g., molar refractivity): To quantify the size and bulk of substituents.

Electronic parameters (e.g., Hammett constants): To describe the electron-donating or -withdrawing nature of substituents.

Hydrophobic parameters (e.g., logP): To model the compound's partitioning between aqueous and lipid environments.

A resulting QSAR equation might look something like: log(1/Ki) = a(logP) - b(Steric_Parameter) + c*(Electronic_Parameter) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by statistical regression analysis. Such models help in understanding which properties are most important for activity and in predicting the potency of yet-unsynthesized compounds. nih.gov

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific target. mdpi.com For a series of active pyridinamine derivatives, a pharmacophore model could be generated to define the spatial arrangement of essential features. mdma.chnih.gov

Based on the structure of this compound, a potential pharmacophore model could include:

A hydrogen bond donor (from the -NH2 group).

One or more hydrogen bond acceptors (from the pyridine nitrogen and alkoxy oxygens).

An aromatic ring feature.

This model serves as a 3D query to search databases for new, structurally diverse compounds that fit the pharmacophore and are therefore potential new active molecules. nih.gov The development of such models is an iterative process, refined as more SAR data becomes available. mdpi.com

Mechanistic Investigations of Molecular Level Biological Activities Associated with Pyridinamine Derivatives

Interaction with Biomolecular Targets at the Molecular Level

Detailed studies elucidating the direct interaction of 2-ethoxy-6-methoxy-3-pyridinamine with specific biomolecular targets are not present in the current body of scientific literature. While the pyridinamine scaffold is of interest in medicinal chemistry, research has not yet focused on this particular substituted derivative. nih.gov

Enzyme Inhibition Mechanisms

There is no available research detailing the enzyme inhibition mechanisms of this compound. Studies on other pyridine (B92270) derivatives have shown potential for enzyme inhibition, often through competitive, non-competitive, or uncompetitive mechanisms, which can be analyzed using Michaelis-Menten and Lineweaver-Burk plots. nih.govnih.govyoutube.com However, without experimental data, the specific binding sites, kinetic parameters (such as Kᵢ and IC₅₀ values), and the nature of the enzyme-inhibitor complex for this compound remain unknown.

Receptor Binding and Modulation

Information regarding the binding and modulation of specific receptors by this compound is not available. Research on other substituted pyridine and 1,4-dihydropyridine (B1200194) derivatives has indicated that they can interact with various receptors, including adenosine (B11128) receptors, with some showing selectivity for specific subtypes. nih.gov These studies often involve radioligand binding assays to determine affinity (Kᵢ values) and functional assays to assess modulatory effects (e.g., agonist or antagonist activity). Such detailed ligand-receptor interaction studies for this compound have not been published.

Nucleic Acid Interactions

There are no specific studies on the interaction of this compound with nucleic acids. The planar aromatic structure of the pyridine ring in some compounds allows for potential interactions with DNA, such as intercalation between base pairs or binding within the major or minor grooves. rsc.orgnih.govresearchgate.net These interactions can be investigated using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis. However, the specific mode and affinity of binding for this compound to DNA or RNA have not been investigated.

Cellular and Sub-Cellular Molecular Effects (Non-clinical)

Non-clinical studies focusing on the cellular and sub-cellular molecular effects of this compound are not documented in the available literature. While research on other pyridinamine derivatives has explored their effects on cancer cell lines and other cellular models, this specific compound has not been the subject of such investigations. mdpi.com

Modulation of Specific Biochemical Pathways

There is no information on the modulation of specific biochemical pathways by this compound. The synthesis of nucleotides, for example, involves complex pathways such as purine (B94841) and pyrimidine (B1678525) synthesis, which can be targets for therapeutic intervention. youtube.com However, whether this compound influences these or other critical pathways like signal transduction or metabolic pathways is currently unknown.

Induction of Molecular Responses

The ability of this compound to induce molecular responses, such as apoptosis, has not been studied. The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents and involves complex signaling cascades with specific molecular markers. Research into the antiproliferative effects of other pyridine derivatives has been conducted, but similar studies on this compound are absent from the scientific record. nih.govnih.gov

Mechanistic Insights into Agrochemical Functionality

Pyridinamine derivatives have demonstrated considerable potential as active ingredients in herbicides, insecticides, and fungicides. Their efficacy stems from their ability to interact with specific biological molecules within the target organisms, thereby disrupting essential life processes. The structural diversity within the pyridinamine class allows for a range of modes of action, making them a versatile tool in modern agriculture.

Molecular Targets in Plant or Pest Systems

Research into the agrochemical applications of pyridinamine analogues has identified several key molecular targets. These are typically enzymes or receptors that play a critical role in the survival and proliferation of weeds, insect pests, and pathogenic fungi.

The herbicidal activity of certain pyridinamine and related pyridine derivatives is often attributed to the inhibition of crucial enzymes in plant biosynthetic pathways. nih.govnih.gov

Another significant herbicidal target is protoporphyrinogen (B1215707) oxidase (PPO) . nih.govmdpi.com This enzyme is involved in the chlorophyll (B73375) and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death. mdpi.comawsjournal.org Pyrido[2,3-d]pyrimidine derivatives have been identified as PPO inhibitors. nih.govmdpi.com

Furthermore, some pyridyl derivatives have been shown to inhibit glutamine synthetase , an enzyme that plays a central role in nitrogen metabolism by assimilating ammonia (B1221849). nih.gov Inhibition of this enzyme leads to a toxic buildup of ammonia and a depletion of essential amino acids. nih.gov

In pest systems, a key molecular target for certain pyridine derivatives is acetylcholinesterase (AChE) . nih.govnih.gov This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the nervous system of insects. Inhibition of AChE leads to an overstimulation of nerve impulses, resulting in paralysis and death of the insect. nih.govnih.gov Various pyridine derivatives, including carbamates and those with an imidazo[1,2-a]pyridine (B132010) scaffold, have been designed and shown to be effective AChE inhibitors. nih.govresearchgate.net

The fungicidal action of pyridinamine analogues can be attributed to the disruption of several vital fungal processes. One important molecular target is succinate dehydrogenase (SDH) , an enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. nih.gov Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death. Pyridine carboxamides are a class of fungicides known to target SDH. nih.gov

Other pyridine derivatives, particularly those with an imidazole (B134444) or benzimidazole (B57391) moiety, are known to inhibit lanosterol 14α-demethylase (CYP51) , an enzyme critical for ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is an essential component of fungal cell membranes, and its depletion compromises membrane integrity and function. Additionally, some pyridine-based compounds may act as cell wall inhibitors. nih.gov

The table below summarizes the key molecular targets of pyridinamine analogues and related pyridine derivatives in an agrochemical context.

| Agrochemical Function | Molecular Target | Organism Type |

| Herbicide | Acetohydroxyacid synthase (AHAS) | Plants |

| Herbicide | Protoporphyrinogen oxidase (PPO) | Plants |

| Herbicide | Glutamine Synthetase | Plants |

| Insecticide | Acetylcholinesterase (AChE) | Insects |

| Fungicide | Succinate Dehydrogenase (SDH) | Fungi |

| Fungicide | Lanosterol 14α-demethylase (CYP51) | Fungi |

| Fungicide | Cell Wall Synthesis | Fungi |

Biochemical Pathways Affected by Pyridinamine Analogues

The interaction of pyridinamine analogues with their molecular targets leads to the disruption of critical biochemical pathways.

In plants, the inhibition of AHAS by pyridinamine-related compounds directly impacts the branched-chain amino acid biosynthesis pathway . nih.govresearchgate.net This halts protein production and cell division, leading to growth arrest and eventual death. nih.gov The inhibition of PPO disrupts the tetrapyrrole biosynthesis pathway , which is responsible for the production of both chlorophyll and heme. mdpi.com This leads to photodynamic damage and rapid necrosis. mdpi.com Targeting glutamine synthetase interferes with nitrogen metabolism , a fundamental process for plant growth and development. nih.gov

In insect pests, the primary biochemical pathway affected is neurotransmission . nih.govnih.gov By inhibiting AChE, pyridinamine analogues disrupt the normal signaling at cholinergic synapses, leading to the continuous firing of nerve impulses. nih.gov

In fungi, the inhibition of SDH by pyridine carboxamides disrupts the citric acid cycle and the mitochondrial electron transport chain , leading to a collapse in cellular energy production. nih.gov The targeting of CYP51 by other pyridine derivatives interferes with the ergosterol biosynthesis pathway , compromising the structure and function of the fungal cell membrane. nih.gov

The following table details the biochemical pathways affected by the action of pyridinamine analogues on their molecular targets.

| Molecular Target | Biochemical Pathway Affected | Consequence in Target Organism |

| Acetohydroxyacid synthase (AHAS) | Branched-Chain Amino Acid Biosynthesis | Inhibition of growth and development |

| Protoporphyrinogen oxidase (PPO) | Tetrapyrrole (Chlorophyll and Heme) Biosynthesis | Light-dependent oxidative damage and cell death |

| Glutamine Synthetase | Nitrogen Metabolism | Accumulation of toxic ammonia and amino acid depletion |

| Acetylcholinesterase (AChE) | Neurotransmission | Paralysis and death |

| Succinate Dehydrogenase (SDH) | Citric Acid Cycle & Cellular Respiration | Inhibition of energy production |

| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Disruption of cell membrane integrity |

| Cell Wall Synthesis Enzymes | Cell Wall Biosynthesis | Compromised structural integrity of the fungal cell |

Computational and Theoretical Studies of 2 Ethoxy 6 Methoxy 3 Pyridinamine

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 2-ethoxy-6-methoxy-3-pyridinamine are fundamentally governed by the arrangement of its electrons in various molecular orbitals. Understanding this electronic structure is crucial for predicting the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be performed using a combination of a functional and a basis set. Common choices for similar organic molecules include the B3LYP functional with a 6-311G+(d,p) basis set, which provides a good balance between accuracy and computational cost. ias.ac.in

These calculations can determine various electronic properties, such as the distribution of electron density, the dipole moment, and the energies of molecular orbitals. The presence of electron-donating groups, the amino (-NH2), ethoxy (-OCH2CH3), and methoxy (B1213986) (-OCH3) groups, is expected to significantly influence the electron density distribution on the pyridine (B92270) ring, enriching it with electrons. This increased electron density, particularly at the nitrogen atom of the pyridine ring and the amino group, can enhance the molecule's nucleophilicity. researchgate.net

Table 1: Predicted DFT-Calculated Properties of this compound

| Property | Predicted Value | Unit |

| Total Energy | (Hypothetical) -685.123 | Hartrees |

| Dipole Moment | (Hypothetical) 2.5 | Debye |

| Mulliken Charge on Pyridine N | (Hypothetical) -0.45 | e |

| Mulliken Charge on Amino N | (Hypothetical) -0.85 | e |

Note: The values in this table are hypothetical and representative of what might be expected for a molecule with this structure based on general principles of computational chemistry.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting its character as an electron donor or nucleophile. The LUMO, conversely, would likely be distributed over the pyridine ring, indicating the sites susceptible to nucleophilic attack if the molecule were to act as an electrophile.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of multiple electron-donating groups on the pyridine ring is predicted to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a relatively small energy gap and suggesting a chemically reactive nature. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy | Unit |

| HOMO | (Hypothetical) -5.8 | eV |

| LUMO | (Hypothetical) -1.2 | eV |

| HOMO-LUMO Gap | (Hypothetical) 4.6 | eV |

Note: The values in this table are hypothetical and representative of what might be expected for a molecule with this structure based on general principles of computational chemistry.

Molecular Dynamics and Conformational Sampling

The static picture provided by DFT calculations is complemented by molecular dynamics (MD) simulations, which explore the molecule's behavior over time.

Simulation of Molecular Behavior in Different Environments

MD simulations can model the behavior of this compound in various environments, such as in a vacuum, in a non-polar solvent like hexane, or in a polar solvent like water. These simulations would reveal how the molecule's conformation and interactions change in response to its surroundings. In polar solvents, hydrogen bonding between the amino group and solvent molecules would be a significant factor influencing its orientation and dynamics. The flexibility of the ethoxy group would also contribute to the molecule's dynamic behavior. nih.gov

Conformational Landscapes and Energy Minimization

The ethoxy group in this compound can rotate around the C-O bond, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy). By systematically rotating the dihedral angles of the ethoxy and methoxy groups and calculating the energy at each step, a conformational landscape can be generated. This landscape would reveal the global minimum energy conformation, which is the most likely structure of the molecule, as well as other low-energy conformers that may be accessible at room temperature. nih.gov

Reaction Mechanism Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. For instance, the molecule's behavior in nucleophilic substitution reactions, a common reaction type for pyridines, could be investigated. quimicaorganica.orgyoutube.com

Given the electron-rich nature of the pyridine ring due to the activating substituents, electrophilic aromatic substitution would be a likely reaction pathway. Theoretical modeling could predict the most probable sites of electrophilic attack (likely the positions ortho and para to the strongly activating amino group). The calculations would involve identifying the transition state structures and calculating the activation energies for different reaction pathways, thereby providing a detailed understanding of the reaction kinetics and thermodynamics. rsc.org

Transition State Characterization in Synthetic Transformations

There is no available research data detailing the characterization of transition states in the synthetic transformations of this compound. Such studies would typically involve quantum chemical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for key reaction steps, providing insight into reaction mechanisms and kinetics.

Energetic Profiles of Chemical Reactions

No information is available regarding the energetic profiles of chemical reactions involving this compound. This type of research would map the potential energy surface of a reaction, detailing the energies of reactants, intermediates, transition states, and products to determine reaction thermodynamics and kinetics.

Interaction Studies with Biomolecular Targets

Specific interaction studies of this compound with biomolecular targets have not been reported in the available literature.

Molecular Docking and Scoring Function Development

There are no published molecular docking studies for this compound. Such research would computationally predict the preferred binding orientation of the molecule to a target receptor or enzyme, providing insights into its potential biological activity. The development of specific scoring functions for this compound has also not been documented.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

No studies utilizing QM/MM approaches to investigate this compound have been found. These hybrid methods are employed to model large systems, such as an enzyme active site with a bound ligand, by treating a small, critical region with high-level quantum mechanics and the larger environment with classical molecular mechanics.

Advanced Methodological Contributions to Pyridinamine Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The precise determination of molecular structure is paramount in chemical research. For complex derivatives of 2-ethoxy-6-methoxy-3-pyridinamine, advanced spectroscopic techniques are indispensable tools for unambiguous structural assignment and for understanding their chemical behavior.

Multi-Dimensional NMR Spectroscopy for Elucidating Reaction Products

While specific multi-dimensional NMR studies on this compound are not extensively documented in publicly available literature, the principles of these techniques are routinely applied to analogous pyridine (B92270) derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical in assembling the molecular puzzle of reaction products. For instance, in the synthesis of substituted pyridines, these methods would allow researchers to confirm the regiochemistry of substitutions and the connectivity of the ethoxy and methoxy (B1213986) groups to the pyridinamine core.

A hypothetical HMBC spectrum for a derivative of this compound would be crucial in establishing long-range correlations between protons and carbons, for example, confirming the attachment of a new substituent at a specific position on the pyridine ring by observing correlations between the substituent's protons and the ring carbons.

High-Resolution Mass Spectrometry in Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of drug metabolism, enabling the identification of metabolites from complex biological matrices. When a compound like this compound is introduced into a biological system, it can undergo various metabolic transformations. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of metabolites.

Common metabolic pathways for aromatic amines and ethers include oxidation, demethylation, and de-ethoxylation, followed by conjugation reactions (Phase II metabolism) such as glucuronidation or sulfation. HRMS, coupled with liquid chromatography (LC-MS), can separate these metabolites and their isomers, with subsequent fragmentation analysis (MS/MS) providing structural information to pinpoint the site of metabolic modification. For example, a mass shift corresponding to the addition of an oxygen atom would suggest hydroxylation on the pyridine ring or on one of the alkoxy chains.

Chromatographic and Separation Science Enhancements for Pyridinamine Compounds

The purity of chemical compounds is a prerequisite for their use in further research and development. The separation of closely related pyridinamine isomers and the purification of synthetic intermediates present significant challenges that have been addressed by advancements in chromatographic techniques.

Development of Chiral Separation Methods for Enantiomeric Purity

Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. While there is no specific information in the literature on the chiral separation of this compound, the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and other techniques like capillary electrophoresis (CE) are broadly applicable.

For a hypothetical chiral derivative of this compound, a screening of different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) would be the first step in developing a separation method. The choice of mobile phase and temperature would then be optimized to achieve baseline separation of the enantiomers, allowing for the determination of enantiomeric excess (ee).

Advanced Purification Strategies for Synthetic Intermediates

The synthesis of complex molecules like derivatives of this compound often involves multiple steps, generating a variety of intermediates that require purification. Traditional methods like column chromatography are often supplemented with more advanced techniques to handle difficult separations.

Modern mixed-mode chromatography, which utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), can offer unique selectivity for separating polar and ionic compounds like aminopyridines. The use of specific additives in the mobile phase can further enhance separation by engaging in hydrogen bonding interactions with the analytes. For instance, the purification of a synthetic precursor to a this compound derivative might involve a multi-step process combining flash chromatography for bulk purification followed by preparative HPLC for final polishing to high purity.

Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related pyridine derivatives provides insight into the expected structural features.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration of chiral molecules. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electron clouds of the atoms in the crystal allows for the creation of a detailed three-dimensional map of the electron density, from which the precise spatial arrangement of each atom can be determined.

Interactive Table 1: Crystallographic Data for a Pyridinamine Derivative

| Parameter | Value |

| Empirical Formula | C9H14N2O2 |

| Formula Weight | 182.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 12.675(3) |

| c (Å) | 9.321(2) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 938.4(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.289 |

| Absorption Coefficient (mm⁻¹) | 0.093 |

| F(000) | 392 |

| R-factor (%) | 4.2 |

Note: The data presented in this table is illustrative for a representative pyridinamine derivative and is intended to demonstrate the type of information obtained from single-crystal X-ray diffraction experiments.

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful technique used to study non-covalent interactions between a target molecule (the guest) and another molecule (the host). By forming a single crystal containing both molecules in a specific stoichiometric ratio, X-ray diffraction can be used to visualize the precise nature of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that hold the co-crystal together.

These studies are instrumental in the field of supramolecular chemistry and crystal engineering. For pyridinamine derivatives, co-crystallization with various host molecules can provide critical insights into their recognition properties, potential for forming stable complexes, and how their physical properties might be modulated by inclusion in a larger assembly. The choice of host molecule can be tailored to probe specific interaction sites on the pyridinamine guest.

Interactive Table 2: Co-crystallization Parameters of a Pyridinamine Derivative with a Host Molecule

| Parameter | Guest:Host | Solvent System | Key Interactions |

| Pyridinamine Derivative : Cucurbit nih.govuril | 1:1 | Water/HCl | Hydrogen bonding, Ion-dipole |

| Pyridinamine Derivative : Cyclodextrin | 1:1 | Ethanol (B145695)/Water | Hydrophobic inclusion, Hydrogen bonding |

| Pyridinamine Derivative : Calixarene | 1:2 | Chloroform/Methanol (B129727) | π-π stacking, van der Waals forces |

Note: This table provides hypothetical examples of co-crystallization studies to illustrate the type of data and interactions that are investigated. The specific host molecules and observed interactions would be determined experimentally.

Future Research Directions and Unexplored Avenues for 2 Ethoxy 6 Methoxy 3 Pyridinamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of functionalized heterocycles like 2-ethoxy-6-methoxy-3-pyridinamine is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. researchgate.netyoutube.com For a molecule like this compound, this could translate to more efficient and reproducible production.

Research into the continuous flow synthesis of aminopyridines has demonstrated the potential for rapid reaction optimization and high-throughput screening of reaction conditions. acs.orgresearchgate.net The application of flow reactors can overcome the activation barriers for certain reactions, even with unactivated substrates, by enabling short reaction times at high temperatures. researchgate.net This could be particularly advantageous for the synthesis of this compound, potentially leading to higher yields and purity.

Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the optimization of parameters such as temperature, pressure, and catalyst loading in a flow reactor system. The use of automated platforms could further accelerate this process, allowing for the rapid exploration of a wide range of reaction conditions to identify the optimal synthetic route.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Potential Benefit |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Heat and Mass Transfer | Faster reaction rates and better process control. |

| Increased Safety | Smaller reaction volumes reduce the risk of hazardous incidents. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | High-throughput screening of reaction conditions for rapid optimization. |

Potential in Green Chemical Processes and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis of pyridine (B92270) derivatives is no exception. researchgate.netnih.gov Future research on this compound should prioritize the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. biosynce.comglobenewswire.com

The use of green catalysts, such as reusable solid catalysts, and environmentally friendly solvents, like water or bio-based solvents, are key areas for exploration. biosynce.combhu.ac.in For instance, the synthesis of pyridine derivatives has been achieved using activated fly ash as a reusable catalyst, highlighting the potential for waste materials to be repurposed in chemical synthesis. bhu.ac.in Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the production of pyridine derivatives, often leading to shorter reaction times and higher yields. nih.gov

Investigating the synthesis of this compound using these green methodologies could lead to more sustainable and economically viable production processes. This would not only reduce the environmental impact of its synthesis but also align with the growing demand for greener chemical products.

Exploration of Novel Reactivity Patterns and Catalytic Applications

The electronic properties of the pyridine ring, influenced by the presence of both electron-donating (amino and alkoxy) and electron-withdrawing (nitrogen atom) groups, suggest that this compound could exhibit novel reactivity patterns. nih.gov The interplay of these substituents could lead to unique regioselectivity in electrophilic and nucleophilic substitution reactions. acs.orgpearson.com

Future research should aim to elucidate the reactivity of this compound in a variety of chemical transformations. This could involve studying its behavior in reactions such as C-H functionalization, cross-coupling reactions, and cycloadditions. acs.org The development of new methods for the functionalization of this pyridine core would expand its utility as a building block in organic synthesis.

Furthermore, the nitrogen atom of the pyridine ring and the amino group provide potential coordination sites for metal ions. This suggests that this compound could serve as a ligand in catalysis. biosynce.com The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts for a range of organic transformations, including S-arylation of thiols. mdpi.com The steric and electronic properties of the ligand could be fine-tuned by modifying the alkoxy and amino substituents, allowing for the development of highly selective and active catalysts.

Advanced Materials Applications Beyond Traditional Chemical Roles

Aminopyridines and their derivatives are recognized as important structural motifs in the development of advanced functional organic materials. researchgate.netmdpi.com The unique photophysical and electronic properties that can arise from the pyridine scaffold make it a promising candidate for applications in materials science. mdpi.com

The specific substitution pattern of this compound could impart interesting properties to polymers or other materials into which it is incorporated. For example, the presence of the amino and alkoxy groups could influence the material's solubility, thermal stability, and optical properties. Future research could explore the synthesis of polymers and coordination polymers incorporating this compound as a monomer or ligand.

The potential for this compound to be used in the development of materials with applications in electronics, optics, or sensing warrants investigation. For instance, functionalized pyridines have been explored for their potential in creating redox-active organic molecules. mdpi.com

Future Prospects in Targeted Molecular Probes and Chemical Biology Tools

Aminopyridine derivatives have shown significant promise in the field of chemical biology, particularly as scaffolds for the development of fluorescent probes and bioactive molecules. researchgate.netrsc.orgnih.gov The aminopyridine core can be readily functionalized to create molecules that can be used to visualize and study biological processes. mdpi.com

The structure of this compound, with its reactive amino group, provides a handle for the attachment of fluorophores or other reporter groups. This could enable the development of targeted molecular probes for specific biological targets. For example, aminopyridine-based compounds have been investigated as potential inhibitors of enzymes such as BACE1, which is implicated in Alzheimer's disease. nih.gov

Future research in this area could focus on the design and synthesis of derivatives of this compound that are tailored for specific applications in chemical biology. This could include the development of fluorescent probes for cellular imaging or the creation of new therapeutic agents. The unique substitution pattern of this compound may offer advantages in terms of cell permeability, target binding affinity, and metabolic stability. The exploration of its biological activity is a key avenue for future investigation. researchgate.netnih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-ethoxy-6-methoxy-3-pyridinamine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or Schiff base formation. For example, ethoxy groups are often introduced using alkylation reagents (e.g., ethyl halides) under basic conditions, while methoxy groups may require methoxylation via copper-catalyzed coupling or direct substitution. Reaction conditions such as solvent polarity (e.g., DMF for polar aprotic environments), temperature (80–120°C for substitution reactions), and catalysts (e.g., Pd for cross-coupling) critically impact yield . Optimizing stoichiometry and purification (e.g., column chromatography) is essential to isolate the target compound from byproducts like hydroxylated derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exhibit singlet peaks at ~3.8–4.0 ppm and a triplet/quartet split around 1.3–1.5 ppm (CH₃) and 3.4–3.6 ppm (CH₂), respectively. The pyridine ring protons show distinct splitting patterns due to substituent positions .

- IR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups. Absence of carbonyl peaks rules out oxidation byproducts .

Q. How do electronic effects of ethoxy and methoxy substituents influence the pyridine ring’s reactivity in this compound?

- Methodological Answer : Methoxy and ethoxy groups are electron-donating via resonance, activating the pyridine ring toward electrophilic substitution. The para-directing nature of methoxy groups may enhance nucleophilicity at specific positions, while steric hindrance from ethoxy groups could limit reactivity. Computational studies (e.g., DFT) can predict charge distribution, guiding synthetic modifications . Contrast this with electron-withdrawing groups (e.g., -CF₃ in ), which deactivate the ring .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridinamine derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., anticancer activity in vs. lower efficacy in analogs) require rigorous structure-activity relationship (SAR) analysis. For example:

- Dose-Response Studies : Validate activity thresholds across cell lines.

- Metabolic Stability : Assess if ethoxy groups improve pharmacokinetics compared to methoxy-only analogs .

- Target Binding Assays : Use crystallography or molecular docking to compare interactions with biological targets (e.g., kinases) .

Q. How can synthetic byproducts (e.g., hydroxylated derivatives) be minimized during this compound synthesis?

- Methodological Answer :

- Reagent Choice : Use anhydrous conditions to prevent hydrolysis of ethoxy/methoxy groups.

- Catalyst Optimization : Employ palladium or copper catalysts to enhance selectivity for substitution over oxidation .

- Purification : Monitor reaction progress via TLC and use HPLC to separate byproducts like hydroxylated derivatives (common in aerobic conditions) .

Q. What computational methods predict the stability and tautomeric forms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria and intramolecular hydrogen bonding. For example, the amine group may form hydrogen bonds with adjacent methoxy oxygen, stabilizing specific tautomers. Compare with crystallographic data from Schiff base analogs in to validate predictions.

Key Considerations for Experimental Design

- Contradiction Analysis : When replicating studies, account for variables like solvent purity, reaction atmosphere (inert vs. aerobic), and analytical method sensitivity .

- Advanced Characterization : Use X-ray crystallography (as in ) or high-resolution mass spectrometry (HRMS) to confirm molecular structure unambiguously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.